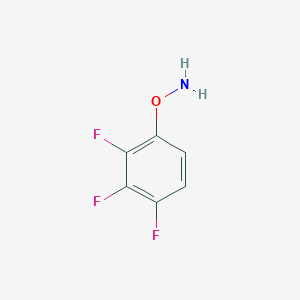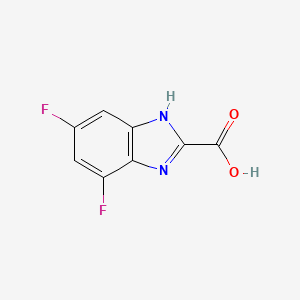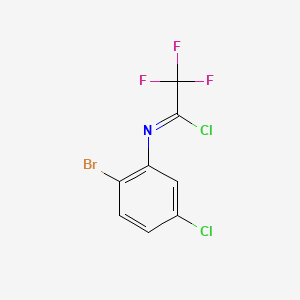
N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that belongs to the class of acyl chlorides. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a phenyl ring substituted with bromine and chlorine atoms. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-5-chloroaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained in high purity through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution:
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thiols: Formed by the reaction with thiols.
Substituted Phenyl Derivatives: Formed by electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Bromo-5-chlorophenyl)acetamide: Similar structure but lacks the trifluoroacetimidoyl group.
N-(2-Bromo-5-chlorophenyl)trifluoroacetamide: Contains a trifluoroacetamide group instead of the acyl chloride group.
Uniqueness
N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, as well as the trifluoroacetimidoyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H3BrCl2F3N |
|---|---|
Molekulargewicht |
320.92 g/mol |
IUPAC-Name |
N-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3BrCl2F3N/c9-5-2-1-4(10)3-6(5)15-7(11)8(12,13)14/h1-3H |
InChI-Schlüssel |
ZGSBOTXVGAOEHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N=C(C(F)(F)F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)
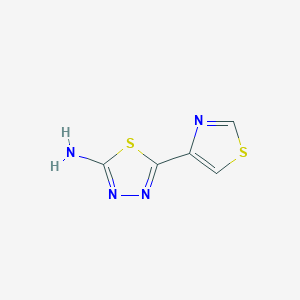
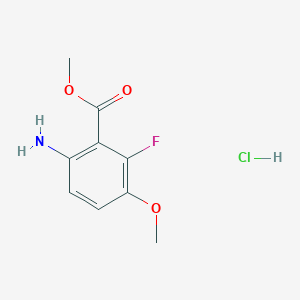
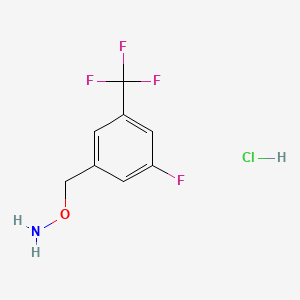
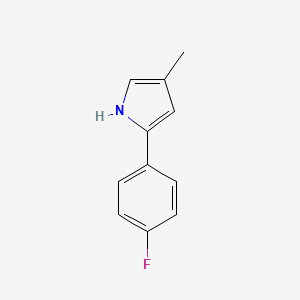
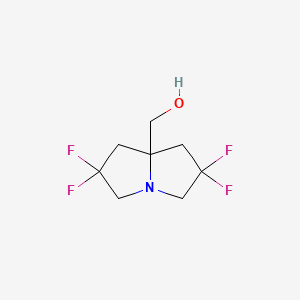
![(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)
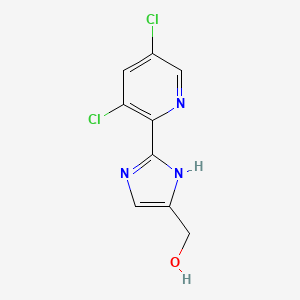
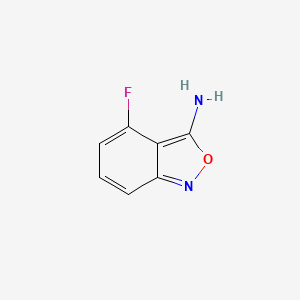
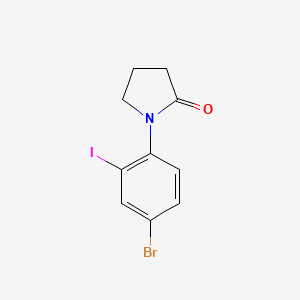
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
